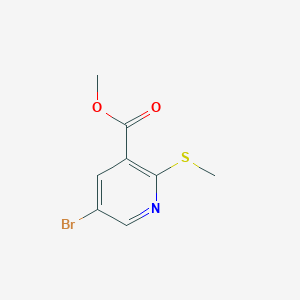
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
説明
“Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate” is a chemical compound . It is similar to “Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate” which has a molecular weight of 263.11 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate” involves heating the compound under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds like “Methyl 5-bromopyridine-3-carboxylate” has been analyzed and it has a molecular weight of 216.03 . The InChI code for this compound is1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 . Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, anhydrides react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “Methyl 5-bromopyridine-3-carboxylate” has a boiling point of 290.9±20.0 °C at 760 mmHg .科学的研究の応用
Intramolecular Cyclization
- Cyclization Reactions: Research has shown the potential of using similar compounds in intramolecular cyclization reactions. For instance, the reaction of certain esters with bases can lead to the formation of cyclized products, which are of significant interest in synthetic chemistry (Remizov, Pevzner, & Petrov, 2019).
Synthesis of Pyridine Derivatives
- Synthesis of Pyridine Derivatives: Pyridine derivatives have been synthesized using methods that could potentially apply to Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. These methods involve condensation reactions and are important for producing compounds with pharmaceutical relevance (Shtaitz et al., 2020).
Crystal Structure and Cytotoxicity
- Crystal Structure Analysis and Cytotoxicity Studies: Some studies have focused on the synthesis of novel compounds, including derivatives of pyridine, and their crystal structure analysis. Additionally, these studies assess the cytotoxicity of these compounds, which is crucial for drug development (Huang et al., 2017).
Efficient Synthesis Techniques
- Efficient Synthesis: Research has been conducted on developing efficient synthesis techniques for related pyridine derivatives, which are important intermediates in pharmaceuticals. This includes exploring various reaction conditions and yields (Hirokawa, Horikawa, & Kato, 2000).
Applications in Organic Chemistry
- Organic Chemistry Applications: The compound and its derivatives are used in organic synthesis, including Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules (Ahmad et al., 2017).
Enzymatic Resolution
- Enzymatic Resolution: The enzymatic resolution of related compounds has been studied, highlighting its importance in producing optically active substances, a key aspect in medicinal chemistry (Andzans et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-12-8(11)6-3-5(9)4-10-7(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOQOWUJKHKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223792 | |
| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate | |
CAS RN |
1220422-12-7 | |
| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220422-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



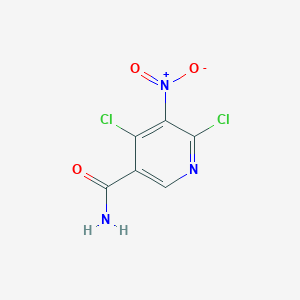

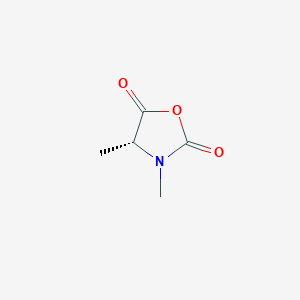

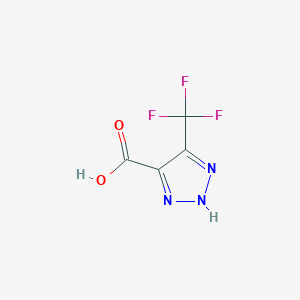
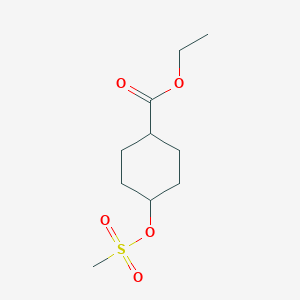


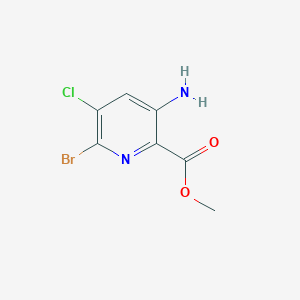
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
